![molecular formula C24H28N2O B14368545 4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) CAS No. 90468-42-1](/img/structure/B14368545.png)
4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two N-methylaniline groups connected by a methylene bridge to a central phenyl ring substituted with an ethoxy and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) typically involves the condensation of 4-ethoxy-3-methylbenzaldehyde with N-methylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Commonly used acid catalysts include hydrochloric acid or sulfuric acid, and the reduction step can be carried out using sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
作用机制
The mechanism of action of 4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acid residues in proteins, potentially modulating their activity. Additionally, the presence of electron-donating groups (ethoxy and methyl) can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4,4’-Methylene-bis(N-methylaniline): Similar structure but lacks the ethoxy and methyl substituents.
4,4’-Diamino-3,3’-dimethyldiphenylmethane: Contains amino groups instead of N-methylaniline groups.
4,4’-Methylene-di(o-toluidine): Similar structure with different substituents on the aromatic rings.
Uniqueness
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) is unique due to the presence of both ethoxy and methyl groups on the central phenyl ring, which can significantly influence its chemical reactivity and physical properties. These substituents can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
90468-42-1 |
|---|---|
分子式 |
C24H28N2O |
分子量 |
360.5 g/mol |
IUPAC 名称 |
4-[(4-ethoxy-3-methylphenyl)-[4-(methylamino)phenyl]methyl]-N-methylaniline |
InChI |
InChI=1S/C24H28N2O/c1-5-27-23-15-10-20(16-17(23)2)24(18-6-11-21(25-3)12-7-18)19-8-13-22(26-4)14-9-19/h6-16,24-26H,5H2,1-4H3 |
InChI 键 |
DFGLERNRVNCEKF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C2=CC=C(C=C2)NC)C3=CC=C(C=C3)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
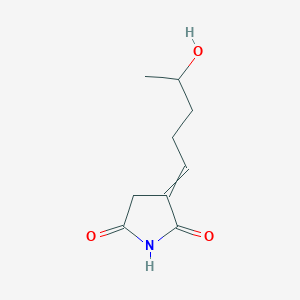
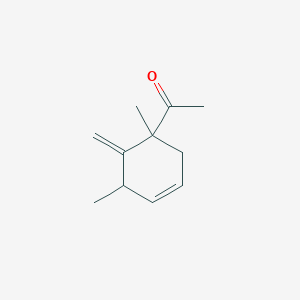
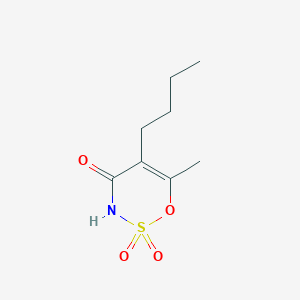
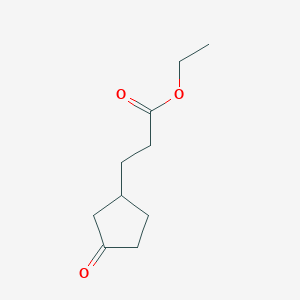
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)

![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)
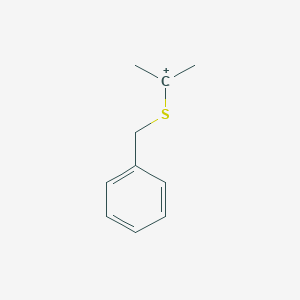

![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
